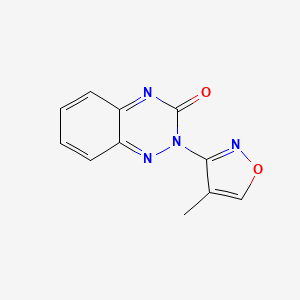

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one is a heterocyclic compound that is part of a broader class of benzotriazinones. These compounds are known for their diverse biological activities and potential use in pharmacological applications. While the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar benzotriazinone derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related benzotriazinone derivatives often involves the use of benzotriazolyl as a key intermediate. For instance, 1,4-disubstituted and 1,4,5-trisubstituted pyrroles with benzotriazolyl side chains have been prepared from reactions involving primary amines and epoxy intermediates, as described in the synthesis of 2-[(benzotriazol-1-yl)methyl]pyrroles . Similarly, the synthesis of 1-methyl-5-[substituted-4-oxo-1,2,3-benzotriazin-3-yl]-1H-pyrazole-4-acetic acids involves the preparation of ethyl ester derivatives . These methods could potentially be adapted for the synthesis of 2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one by incorporating the appropriate isoxazole moiety.

Molecular Structure Analysis

The molecular structure of benzotriazinone derivatives is characterized by the presence of a benzotriazole ring fused to a triazinone moiety. The crystal structure of a related compound, 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, reveals a stable isoindole derivative with anti-parallel face-to-face stacking between isoindole rings . This structural feature could influence the reactivity and stability of 2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one.

Chemical Reactions Analysis

Benzotriazinone derivatives can undergo various chemical reactions. For example, 4-(benzotriazol-1-yl)-1,2,3-triazole structures have been obtained through diazotization reactions and have been evaluated for their chemical behavior . Additionally, reactions involving hydrazinotriazines with oxazolones and isoxazolones have been reported to yield products such as substituted acrylic acid hydrazides and imidazolones . These reactions demonstrate the versatility of benzotriazinone derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazinone derivatives are influenced by their molecular structure. The presence of substituents on the benzotriazole and triazinone rings can affect properties such as solubility, melting point, and reactivity. For instance, the antimicrobial activity of benzisothiazolone derivatives has been attributed to their structural features . The specific properties of 2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one would need to be determined experimentally, but insights can be drawn from the behavior of structurally related compounds.

Scientific Research Applications

Chemical Synthesis and Structural Analysis Research on compounds structurally related to "2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one" often explores synthetic pathways and structural analysis. For instance, the synthesis of stable isoindole derivatives, such as "1-(1, 2, 3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole (1a)," has provided insights into the stability and structural characteristics of these compounds through X-ray crystallographic analysis. This type of research is fundamental for understanding the chemical properties and potential applications of benzotriazin-ones and their derivatives (Takahashi et al., 1994).

Antimicrobial and Antibacterial Agents Several benzotriazine derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. Compounds such as "5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-arylidene hydrazino-l,3,4-thiadiazoles" and "5-[2-{(1,2,3-benzotriazole)-l-yl-methyl}-1'-(4'-substituted aryl-3'-chloro-2'-oxo-azetidine]-amino-l,3,4-thiadiazoles" were tested against a variety of fungi and bacteria, revealing potential as antimicrobial and antibacterial agents (Shukla & Srivastava, 2008).

Material Science and Polymer Chemistry The synthesis of conjugated copolymers containing benzotriazole and benzothiadiazole units has been explored for applications in organic solar cells and electrochromic devices. These studies demonstrate the potential of benzotriazole derivatives in the development of advanced materials for energy conversion and storage, showcasing their versatile applications in material science (Karakus et al., 2012; Karakus et al., 2012).

Organic Synthesis and Medicinal Chemistry The development of novel benzotriazine derivatives for medicinal chemistry applications, such as antimicrobial activity, has been a significant area of research. Compounds like "2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles" have been synthesized and evaluated for their antimicrobial properties, contributing to the search for new therapeutic agents (Vankadari et al., 2013).

Safety And Hazards

properties

IUPAC Name |

2-(4-methyl-1,2-oxazol-3-yl)-1,2,4-benzotriazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c1-7-6-17-14-10(7)15-11(16)12-8-4-2-3-5-9(8)13-15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUUEGVZMCRJQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1N2C(=O)N=C3C=CC=CC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)